4-Nitrochalcone
CAS No.: 1222-98-6
Cat. No.: VC21342933
Molecular Formula: C15H11NO3
Molecular Weight: 253.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1222-98-6 |
---|---|
Molecular Formula | C15H11NO3 |
Molecular Weight | 253.25 g/mol |
IUPAC Name | (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one |
Standard InChI | InChI=1S/C15H11NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H/b11-8+ |
Standard InChI Key | WDZGGAFMGIOIQS-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Melting Point | 159.0 °C |
Chemical Structure and Properties
4-Nitrochalcone belongs to the chalcone family, characterized by two aromatic rings connected by a three-carbon chain featuring an α,β-unsaturated carbonyl system. The compound is distinguished by a nitro group positioned at the para position of one aromatic ring, which significantly influences its electronic properties and biological activity.
Molecular Identification
4-Nitrochalcone has several identifying characteristics that define its chemical identity:
Parameter | Value |
---|---|
CAS Number | 1222-98-6 |
Molecular Formula | C15H11NO3 |
IUPAC Name | (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one |
Synonyms | 4-nitrochalcone, trans-4-nitrochalcone, 4-nitrostyrylphenyl ketone, p-nitrobenzylideneacetophenone, β-(4-nitrophenyl)acrylophenone |
SMILES Notation | [O-]N+c2ccc(C=CC(=O)c1ccccc1)cc2 |
The molecular structure of 4-nitrochalcone features a nitro group (-NO2) at the para position of one phenyl ring, which plays a crucial role in the compound's biological activities . This structural feature distinguishes it from other chalcone derivatives and contributes significantly to its pharmacological properties.
Synthesis Methods
The primary method for synthesizing 4-nitrochalcone is through the Claisen-Schmidt condensation reaction, a well-established synthetic pathway in organic chemistry.
Claisen-Schmidt Condensation
This reaction involves combining an aromatic aldehyde (specifically 4-nitrobenzaldehyde) with an aryl methyl ketone (such as acetophenone) in the presence of a base, typically sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol addition followed by dehydration to form the characteristic α,β-unsaturated carbonyl system of chalcones.
Alternative methods for synthesizing 4-nitrochalcone may involve transition metal catalysts such as palladium or ruthenium complexes in reductive cyclization reactions, which can offer more efficient synthetic routes with potentially higher yields.
Biological Activities
4-Nitrochalcone has demonstrated significant biological activities across multiple disease models, with the most prominent being its anticancer and antiparasitic properties.
Anticancer Properties
Recent studies have shown that 4-nitrochalcone exhibits promising anticancer activity, particularly against breast cancer. In vitro studies have demonstrated the cytotoxic potential of 4NC against breast cancer cell lines MCF-7 and MDA-MD-231, while showing lower toxicity toward non-tumor HB4a cells . This selective cytotoxicity toward cancer cells is a desirable characteristic for potential chemotherapeutic agents.
In Vitro Studies
The cytotoxic effects of 4-nitrochalcone have been extensively studied in breast cancer cell lines. The table below summarizes key findings from in vitro studies:
In Vivo Studies
The efficacy of 4-nitrochalcone has also been evaluated in animal models. Solid Ehrlich carcinoma (SEC), a syngeneic mouse model characterized by non-nuclear estrogen and progesterone positivity, was used to assess the in vivo anticancer activity of 4NC .
Key findings from these in vivo studies include:
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Daily oral administration of 4NC (25 mg/kg) for 21 days led to a consistent reduction in tumor growth compared to the vehicle group
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No signs of toxicity were observed in hematological, biochemical, histological, and oxidative stress parameters
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The compound showed a favorable safety profile with a DL50 (median lethal dose) greater than 2000 mg/kg
Leishmanicidal Activity
Beyond its anticancer properties, 4-nitrochalcone has demonstrated significant antiparasitic effects, particularly against Leishmania amazonensis, a parasite responsible for cutaneous leishmaniasis .
Studies investigating the leishmanicidal activity of 4-nitrochalcone found that it:
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Reduces the viability of L. amazonensis promastigotes
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Induces reactive oxygen species (ROS) production
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Decreases mitochondrial membrane potential
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Increases plasma membrane permeability
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Exposes phosphatidylserine on the parasite surface
Moreover, encapsulation of 4-nitrochalcone in beeswax-copaiba oil nanoparticles (4NC-beeswax-CO Nps) has been shown to reduce macrophage cytotoxicity while maintaining antiparasitic efficacy, suggesting potential for safer therapeutic applications .
Mechanism of Action
The biological activities of 4-nitrochalcone are mediated through multiple cellular pathways, which contribute to its therapeutic potential.
Cancer Cell Death Mechanisms
In breast cancer models, 4-nitrochalcone appears to exert its anticancer effects through modulation of cellular metabolism and autophagy pathways. Specifically:
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Decreased activation of Raptor and S6K1, key components of the mTOR (mammalian target of rapamycin) pathway, resulting in reduced protein synthesis
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Increased LC3-II levels, indicating initiation of autophagy
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Maintenance of p62 levels, suggesting incomplete autophagic response
This modulation of cancer cell metabolism presents a potential mechanism by which 4-nitrochalcone may overcome the metabolic adaptations that typically contribute to cancer cell survival and proliferation.
Antiparasitic Mechanisms
Against Leishmania parasites, 4-nitrochalcone appears to function through disruption of essential cellular processes:
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Production of reactive oxygen species, leading to oxidative stress
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Disruption of mitochondrial function, as evidenced by decreased mitochondrial membrane potential
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Increased plasma membrane permeability, compromising cellular integrity
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Induction of phosphatidylserine exposure, a marker of cell death
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Morphological alterations and reduction in parasite cellular volume
When encapsulated in beeswax-copaiba oil nanoparticles, 4-nitrochalcone retains its leishmanicidal activity while additionally stimulating macrophage microbicidal functions, including increased production of reactive oxygen species, nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-10 (IL-10) .
Drug Delivery Approaches
Research into optimizing the delivery of 4-nitrochalcone has led to the development of innovative formulation strategies, particularly nanoencapsulation.
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